Erythromycin A 6,10-Imino Ether
Description
Significance within the Macrolide Antibiotic Class
Erythromycin (B1671065) A, a 14-membered macrolide antibiotic first isolated in 1952, has long been a cornerstone for treating various bacterial infections, particularly in patients with penicillin allergies. nih.govwikipedia.orgpatsnap.com However, its clinical utility is hampered by instability in the acidic environment of the stomach, leading to the formation of inactive byproducts. nih.gov The chemical modification of erythromycin A to form imino ethers was a monumental step in overcoming this limitation.
The primary significance of erythromycin A imino ethers lies in their role as key precursors to the azalide class of antibiotics. nih.govnih.govresearchgate.net This transformation involves expanding the 14-membered lactone ring of erythromycin into a 15-membered ring by incorporating a nitrogen atom. nih.govresearchgate.netresearchgate.net The resulting azalides, most notably azithromycin (B1666446), exhibit enhanced acid stability and an expanded spectrum of activity, particularly against Gram-negative bacteria like Haemophilus influenzae. mdpi.comjst.go.jpnih.gov This development significantly broadened the therapeutic applications of macrolide antibiotics. mdpi.com The formation of bicyclic imino ethers is the foundational chemical step that enables this ring expansion, marking a significant advancement in medicinal chemistry. nih.govresearchgate.net
Historical Context of Imino Ether Discovery and Azalide Development
The journey to the azalides began with efforts to modify the C-9 ketone group of erythromycin A to improve its acid stability. nih.gov This led to the creation of erythromycin A oxime from the reaction of erythromycin A with hydroxylamine (B1172632). nih.gov The pivotal discovery occurred when researchers subjected 9(E)-erythromycin A oxime to a Beckmann rearrangement. nih.govmdpi.comlibretexts.org This classic organic reaction, named after German chemist Ernst Otto Beckmann, converts an oxime into an amide. wikipedia.org
In the case of erythromycin A oxime, the reaction with reagents like benzenesulfonyl chloride unexpectedly yielded a bicyclic imino ether, specifically erythromycin-6,9-imino-ether, instead of the expected amide. nih.govmdpi.com This serendipitous discovery was the key reaction that unlocked the potential for creating a new class of macrolides. nih.gov Researchers at PLIVA laboratories established that this imino ether could be opened and then reduced to form a 15-membered ring containing a nitrogen atom (an aminolactone). nih.gov This groundbreaking work shattered the existing belief that the 14-membered ring was inviolable for antibiotic activity and led directly to the synthesis of azithromycin in 1980. nih.govmdpi.com Azithromycin, the first azalide, demonstrated improved stability, better tissue penetration, and a broader antibacterial spectrum compared to erythromycin A. nih.govmdpi.comnih.gov
Structural Considerations and Nomenclature of Erythromycin A Imino Ethers
The most well-documented and crucial intermediate in azalide synthesis is Erythromycin A 6,9-imino ether . nih.govsioc-journal.cnresearchgate.net This compound is formed through an intramolecular reaction where the hydroxyl group at the C-6 position attacks the intermediate formed during the Beckmann rearrangement of the C-9 oxime. This results in the formation of a new ether linkage between C-6 and C-9, creating a bicyclic structure.
The formal chemical name for this compound is complex, often presented as [3R-(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)]-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one. scbt.com The nomenclature "6,9-imino ether" provides a more straightforward description of its key structural feature: a bridge containing an imino (=N-) group and an ether (-O-) linkage connecting carbons 6 and 9 of the original erythromycin macrolactone ring. sioc-journal.cnresearchgate.net Its structure has been confirmed through various analytical methods, including NMR, IR, MS, and X-ray crystallography. sioc-journal.cnresearchgate.net
While the 6,9-imino ether is the principal product of the Beckmann rearrangement under specific conditions, other isomers can be formed. For instance, Erythromycin A 9,11-imino ether is another known isomer, which can be obtained by controlling the reaction conditions of the Beckmann rearrangement. researchgate.netusbio.net The formation of these different bicyclic imino ethers highlights the complex reactivity of the erythromycin scaffold and the potential for generating diverse chemical structures.
Properties
Molecular Formula |
C37H66N2O12 |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)32-38-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 |
InChI Key |
WJHMYCUHZMBNPY-XBWOTNPQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=N[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C2=NC(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Erythromycin a Imino Ether
Precursor Compound Derivatization: Erythromycin (B1671065) A Oxime Formation
The synthesis of Erythromycin A 6,10-Imino Ether commences with the derivatization of the parent compound, Erythromycin A. The initial and critical step is the conversion of the C9 ketone of Erythromycin A into an oxime. This transformation, known as oximation, is a foundational step for the subsequent rearrangement.
The process typically involves reacting Erythromycin A, often in its base or thiocyanate (B1210189) salt form, with a hydroxylamine (B1172632) reagent. google.comgoogle.com Common procedures employ hydroxylamine hydrochloride in the presence of a base or an aqueous solution of hydroxylamine free base. google.comepo.org The choice of solvent and acid is crucial for achieving high yields and purity. For instance, reacting Erythromycin A with hydroxylamine in the presence of isopropanol (B130326) as the solvent and acetic acid can lead to a homogenous reaction mixture and fewer degradation impurities. epo.org An alternative method uses methanol (B129727) as the solvent in the presence of a base. google.com The reaction temperature is also a key parameter, often maintained between 35°C and 65°C to ensure the completion of the oxime formation. epo.org The resulting Erythromycin A 9(E)-oxime serves as the direct precursor for the subsequent ring expansion. rsc.orgresearchgate.netsioc-journal.cn
Beckmann Rearrangement for Imino Ether Genesis
The cornerstone of the synthesis is the Beckmann rearrangement of Erythromycin A oxime, which masterfully converts the 14-membered macrolide ring into a 15-membered ring structure containing the pivotal 6,10-imino ether linkage. rsc.orgrsc.org This acid-catalyzed rearrangement transforms the oxime into a cyclic imino ether, a key intermediate in the synthesis of next-generation macrolide antibiotics like Azithromycin (B1666446). google.comresearchgate.net
Mechanistic Aspects of the Rearrangement
The Beckmann rearrangement is a classic organic reaction involving the transformation of an oxime into a substituted amide or, in this case, a cyclic imino ether (a lactam analog). wikipedia.org The mechanism begins with the activation of the oxime's hydroxyl group by an acidic catalyst, converting it into a good leaving group (e.g., a tosylate or simply protonated water). masterorganicchemistry.com This is followed by a stereospecific rearrangement where the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom migrates to the electron-deficient nitrogen. wikipedia.org This concerted migration results in the simultaneous expulsion of the leaving group and the formation of a nitrilium ion intermediate. In the case of Erythromycin A oxime, the C6-C7 bond migrates, leading to the expansion of the macrolide ring. The process concludes with the intramolecular attack of the C6 hydroxyl group on the electrophilic carbon of the nitrilium ion, which, after deprotonation, yields the stable this compound. rsc.orgrsc.org
Catalytic Systems and Optimized Reaction Conditions
The success of the Beckmann rearrangement is highly dependent on the choice of the catalytic system and the precise control of reaction conditions. A variety of reagents are known to promote this transformation, including p-toluenesulfonyl chloride, thionyl chloride, phosphorus pentachloride, and various strong acids like sulfuric acid and polyphosphoric acid. google.comwikipedia.org
In the synthesis of this compound, sulfonyl chlorides are frequently employed. One established method involves treating the Erythromycin A oxime with p-toluenesulfonyl chloride in the presence of pyridine (B92270) and ether at very low temperatures, such as -45°C. google.com Another approach utilizes O-mesitylenesulfonyl hydroxylamine in acetone (B3395972) to form the sulfonyl oxime in situ, which then rearranges upon treatment with an aqueous base. google.com The use of triethylamine (B128534) is also noted, where it can be carried over from the oximation step to neutralize the hydrochloric acid released during the rearrangement, thereby increasing the reaction rate and yield. google.com
| Catalyst/Reagent | Base | Solvent(s) | Temperature | Observations | Reference |
| p-Toluene sulfonyl chloride | Pyridine | Ether | -45 °C | Standard laboratory method. | google.com |
| p-Toluene sulfonyl chloride | Triethylamine / Sodium Bicarbonate | Methylene (B1212753) Chloride / Water | Not specified | Biphasic system; triethylamine carried over from previous step improves rate. | google.com |
| Mesyl chloride or Toluene sulfonyl chloride | Lye (NaOH/KOH) | Lower Alcohol / Water-immiscible organic solvent | Not specified | Part of a one-pot process from erythromycin thiocyanate. | google.com |
| Acid Chloride (e.g., MsCl, TsCl) | Alkaline substances | Water | Not specified | Single aqueous solvent system with a catalyst. | google.com |
Development of Solvent Systems for Enhanced Yield and Purity
The solvent system plays a critical role in the Beckmann rearrangement, influencing reaction efficiency, product yield, and ease of purification. Historically, aqueous acetone has been used, but this can lead to the presence of impurities alongside the desired imino ether. google.com
To address this, more advanced solvent systems have been developed. A significant improvement involves the use of a biphasic system, typically comprising methylene chloride and water. google.comwipo.int In this setup, the desired this compound and the starting oxime remain in the organic phase, while acidic byproducts like p-toluenesulfonic acid and other impurities are partitioned into the aqueous phase. google.com This facilitates a much cleaner separation and often eliminates the need for further purification of the imino ether. google.com The ratio of the organic to aqueous phase is a parameter that can be optimized; for example, a methylene chloride to water ratio of 0.46:1 v/v has been reported. google.com
A more recent innovation involves using a single water-based system in the presence of a catalyst. google.com After the reaction, impurities are extracted with a non-water-soluble solvent, leaving the product dissolved in the aqueous phase. The high-purity imino ether is then precipitated by adjusting the pH, resulting in a process with less organic solvent waste and high product quality. google.com
| Solvent System | Key Features | Reported Purity | Reference |
| Aqueous Acetone | Traditional method; impurities can co-exist with product. | ~90% | google.comgoogle.com |
| Methylene Chloride / Water (Biphasic) | Impurities partition into the aqueous phase, simplifying purification. | 87-96% | google.comwipo.int |
| Lower Alcohol -> Water/Organic Solvent | Used in one-pot synthesis; avoids isolation of intermediates. | >92% | google.com |
| Single Water System with Catalyst | Environmentally friendly; impurities removed by extraction. | ≥94% | google.com |
Advanced Synthetic Methodologies for Erythromycin A Imino Ether
Efforts to make the synthesis of this compound more efficient, economical, and environmentally friendly have led to the development of advanced synthetic methodologies. These strategies focus on reducing the number of steps and minimizing waste.
One-Pot Synthesis Strategies for Streamlined Production
A major advancement in the production of this compound is the development of one-pot synthesis strategies. google.com These processes are designed to convert Erythromycin or its salts directly into the imino ether without the need to isolate and purify the intermediate Erythromycin A oxime. google.comgoogle.com
Alternative Synthetic Routes (e.g., from Erythromycin Thiocyanate)
Traditional syntheses of this compound often involve multiple steps with the isolation of intermediates. However, more recent and efficient methods have been developed, particularly those starting from Erythromycin Thiocyanate, which streamline the process by avoiding the isolation of Erythromycin base and Erythromycin oxime. google.comquickcompany.ingoogle.com
| Starting Material | Key Reagents/Solvents | Key Features | Reported Purity |
| Erythromycin Thiocyanate | Hydroxylamine, Methanol, Methylene Chloride/Water (biphasic), Triethylamine, Sodium Bicarbonate, p-Toluenesulfonyl chloride | One-pot conversion from thiocyanate to imino ether without isolation of intermediates. google.comgoogle.com Biphasic system simplifies purification. google.com | 87-96% wipo.int |
Innovations in Isolation and Purification Techniques for Imino Ether Intermediates
The isolation and purification of this compound are critical steps due to the potential instability of the intermediates under certain conditions. googleapis.com Innovations have focused on increasing purity, yield, and environmental safety.
One significant advancement involves conducting the Beckmann rearrangement in a biphasic system of methylene chloride and water. google.com This method facilitates a simpler purification, as by-products like p-toluenesulfonic acid are drawn into the organic phase, leaving the 6,9-Imino ether in the aqueous phase, from which it can be isolated more easily. google.comgoogle.com
Another innovative approach utilizes a single aqueous solvent system. google.com After the reaction to form the imino ether is complete, the aqueous solution is washed with a water-insoluble solvent, such as chloroform (B151607) or dichloroethane, to extract impurities. google.com The high-purity imino ether is then precipitated from the aqueous phase by adjusting the pH to between 8.0 and 11.0 with an alkaline substance. google.com This process is reported to yield Erythromycin 6,9-Imino Ether with a purity of ≥94%. google.com This method is considered environmentally friendly as the mother liquor is a single water system, simplifying waste treatment. google.com
General purification techniques for erythromycin-related compounds also include various forms of chromatography and crystallization. mdpi.comnih.gov For instance, column chromatography over silica (B1680970) gel is a standard method for purifying crude extracts. nih.gov High-performance liquid chromatography (HPLC) methods have also been developed to analyze the purity of imino ether-related products and quantify any impurities that may originate from the synthesis. researchgate.net
Chemical Transformations and Derivatization of Erythromycin A Imino Ether
This compound is a versatile precursor for a wide range of chemical modifications, leading to the creation of novel antibiotic structures with enhanced properties.
The most significant transformation of this compound is its conversion into the 15-membered azalide class of antibiotics, most notably Azithromycin. nih.govresearchgate.net This synthetic pathway involves a sequence of well-established reactions.
Conversion of erythromycin A to its oxime. googleapis.comgoogleapis.com
Beckmann rearrangement of the oxime to yield the Erythromycin A 6,9-imino ether intermediate. nih.govnih.govresearchgate.net
Reduction of the imino ether to form the key amine intermediate, 9-deoxo-9a-aza-9a-homoerythromycin A. googleapis.comgoogleapis.com
Reductive N-methylation of the secondary amine to produce the final product, Azithromycin. googleapis.comgoogleapis.com
| Reaction Step | Description | Key Reagents |
| Reduction | The 6,9-imino ether is reduced to the corresponding cyclic amine (9-deoxo-9a-aza-9a-homoerythromycin A). | Noble metal catalyst (e.g., Rh/C, Pt, Pd), Hydrogen (H₂), Acetic Acid/Water solvent. googleapis.comgoogle.com |
| Reductive Methylation | The secondary amine of the cyclic amine intermediate is methylated. | Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) OR Formaldehyde and continued catalytic hydrogenation. google.comgoogleapis.com |
Beyond its role as a precursor to 15-membered azalides, the erythromycin imino ether scaffold can undergo further intramolecular and transannular rearrangements to yield different macrocyclic structures. nih.govjst.go.jp Notably, azalide imino-ethers can be rearranged to form 13-membered azalides. nih.govresearchgate.net These novel rearrangements highlight the chemical plasticity of the macrolide ring system, allowing for the generation of structurally diverse compounds from a common intermediate. jst.go.jp
The synthesis of ether oxime analogs of erythromycin A represents another avenue for creating new derivatives. researchgate.net These modifications are typically made by substituting the oxime hydroxyl group. While many syntheses start from Erythromycin A 9-oxime before the Beckmann rearrangement, the chemistry is closely related. jst.go.jpresearchgate.net For example, a series of erythromycin-A oxime ethers and esters have been synthesized and evaluated for their antibacterial activity. researchgate.net The nature of the substitution on the oxime, such as introducing aliphatic, aromatic, or heteroatom-containing chains, can significantly influence the properties of the resulting compound. researchgate.net
Once the azalide scaffold is formed from the imino ether, it offers multiple sites for regioselective functionalization. The core structure contains several hydroxyl groups and a tertiary amine, which can be chemically modified to produce a wide array of derivatives. nih.govresearchgate.net
Common modifications include:
Substitution on Nitrogen: The 9a-nitrogen atom can be substituted to create different derivatives. nih.govresearchgate.net
Reactions at Hydroxyl Groups: The various hydroxyl groups on the macrolide ring and sugar moieties can be transformed into ethers, esters, and carbamates. nih.govresearchgate.net
Oxidation: The 4''-hydroxy group of the cladinose (B132029) sugar can be oxidized to a 4''-oxo group, which can then be further converted to other functional groups. nih.govresearchgate.net
Modification at C13: While the C13-ethyl group is typically inactive, the use of biosynthetic precursors can introduce a C13-vinyl group, which serves as a versatile handle for further chemical modifications. mdpi.com
Modification at C8: Fluorination at the C8 position has been achieved through multi-step synthesis involving a cyclic carbamate (B1207046) intermediate. mdpi.com
These regioselective modifications are crucial for developing new generations of macrolide antibiotics with tailored properties.
Structural Elucidation and Conformational Analysis of Erythromycin a Imino Ether
Advanced Analytical Approaches for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of erythromycin (B1671065) A imino ether and its related substances. researchgate.net Various HPLC methods have been developed and validated for the separation and quantification of erythromycin derivatives, ensuring the quality control of pharmaceutical products. maxwellsci.comresearchgate.net
A common approach involves using a reversed-phase column, such as an ODS (octadecylsilyl) C18 column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a buffer solution. researchgate.netmaxwellsci.com The pH of the mobile phase is a critical parameter that influences the retention and separation of the analytes. For instance, an increase in pH from 5.5 to 8.0 can lead to better separation and peak shapes for erythromycin A oxime and its related substances. maxwellsci.com UV detection is typically employed, with wavelengths around 205 nm or 215 nm being common. researchgate.netmaxwellsci.com
The application of HPLC extends to monitoring fermentation processes of erythromycin, allowing for the separation and quantification of different erythromycin forms and degradation products. nih.gov Validated HPLC methods are characterized by their specificity, precision, accuracy, and reproducibility, making them indispensable for quality control in pharmaceutical manufacturing. researchgate.net
Table 1: HPLC Method Parameters for Analysis of Erythromycin-Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | ODS 150 mm × 4.6 mm I.D. researchgate.net | Inersil ODS C18 (5 μm, 4.6×150 mm) maxwellsci.com |
| Mobile Phase | Acetonitrile/Monobasic potassium phosphate (B84403) buffer (25/75) researchgate.net | Acetonitrile/0.02 M phosphate buffer, pH 6.5 (40:60, v/v) maxwellsci.com |
| Flow Rate | 1.2 mL/min researchgate.net | 1.0 mL/min researchgate.net |
| Temperature | 30°C researchgate.net | 35°C maxwellsci.com |
| Detection | UV at 205 nm researchgate.net | UV at 215 nm maxwellsci.com |
Two-Dimensional Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (2D LC-HRMS)
For the complex analysis of impurities in erythromycin imino ether and its derivatives like azithromycin (B1666446), two-dimensional liquid chromatography (2D LC) coupled to high-resolution mass spectrometry (HRMS) has proven to be a powerful tool. nih.govresearchgate.netresearchgate.net This advanced technique is particularly useful for separating and identifying unknown impurities that may co-elute in traditional one-dimensional HPLC systems. nih.govnih.gov
This technique has been successfully used to separate and characterize unknown impurities in erythromycin imino ether and azithromycin, where the molecular formulae and structures of the impurities were deduced from the LC/MS/MS data and confirmed by NMR spectroscopy. nih.gov The use of 2D LC-HRMS helps to overcome challenges such as the incompatibility of non-volatile mobile phases with MS detection. nih.govresearchgate.net
Table 2: 2D LC-HRMS System for Impurity Analysis in Erythromycin Imino Ether
| Dimension | Column | Mobile Phase |
| First Dimension (1D) | Waters Xbridge RP18 nih.gov | A: Phosphate buffer (pH 8.2)-acetonitrile (47:53, v/v) B: Water-acetonitrile (90:10, v/v) nih.gov |
| Second Dimension (2D) | Shimadzu Shim-pack GISS C18 nih.gov | A: Ammonium formate (B1220265) solution (10 mM) B: Methanol (B129727) nih.gov |
Integrated Spectroscopic and Chromatographic Methods for Impurity Identification and Characterization
The comprehensive characterization of impurities in erythromycin A 6,10-imino ether and related compounds necessitates an integrated approach combining various analytical techniques. This typically involves the use of liquid chromatography for separation, followed by spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. nih.govnih.gov
The process begins with the separation of impurities using HPLC or 2D LC. nih.govnih.gov Once isolated, high-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the impurities. researchgate.net Further fragmentation in MS/MS experiments helps in deducing the structure of the molecules. nih.gov
For unambiguous structure confirmation, NMR spectroscopy is indispensable. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to provide detailed information about the connectivity of atoms within the molecule. nih.gov This integrated workflow has been successfully applied to identify and characterize previously unknown impurities in erythromycin and azithromycin, contributing to the improvement of pharmacopoeial monographs and manufacturing processes. nih.gov
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Dynamics
Computational chemistry and molecular modeling play a significant role in understanding the three-dimensional structure and flexibility of this compound and its parent compound, erythromycin A. The macrolide ring of erythromycin is known to be flexible, existing in different conformations. researchgate.net NMR-based analysis has been a key experimental technique to study these conformations in solution. researchgate.netrsc.org
Studies on erythromycin A have revealed the existence of multiple conformations, such as the "folded-out" and "folded-in" forms. researchgate.net The relative orientation of the two sugar moieties, desosamine (B1220255) and cladinose (B132029), with respect to the aglycone macrocycle is a defining feature of these conformations. The conformation of erythromycin and its derivatives is crucial for their biological activity, as it dictates how they bind to the bacterial ribosome. researchgate.net While specific computational studies focusing solely on the conformational dynamics of this compound are not extensively detailed in the provided results, the principles of conformational analysis applied to erythromycin A are directly relevant.
Theoretical Predictions of Structural Features
Theoretical predictions, often based on quantum mechanical calculations, can complement experimental data by providing insights into the structural features of molecules like this compound. X-ray crystallography has been used to determine the solid-state structure of erythromycin A 6,9-imino ether, a closely related isomer. researchgate.netsioc-journal.cn The crystal structure revealed an orthorhombic system with specific unit cell parameters. sioc-journal.cn
Such experimental data can be used as a starting point for computational models to predict various structural and electronic properties. While direct theoretical predictions for this compound are not explicitly detailed in the search results, the characterization of the related 6,9-imino ether by NMR, IR, and MS provides a basis for computational studies. researchgate.netsioc-journal.cn These computational approaches can be used to predict spectroscopic data, which can then be compared with experimental results for validation.
Biochemical Mechanisms and Antimicrobial Resistance Dynamics in Macrolides
Molecular Mechanism of Action in Bacterial Ribosomes (General Macrolide/Azalide Context)
Macrolides exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. youtube.com
Macrolide antibiotics bind to the 50S subunit of the bacterial ribosome. youtube.comnih.govasm.org This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. nih.govnih.gov The binding site is primarily composed of 23S rRNA, with key interactions involving nucleotides in domain V and domain II. nih.gov Specifically, nucleotides 2057 to 2059 and 2611 in domain V, along with nucleotide 752 in domain II, form a concentrated cluster that constitutes the macrolide binding site. nih.gov The precise interaction involves the macrolide molecule positioning itself near the peptidyl transferase center (PTC), the active site for peptide bond formation. nih.govnih.gov This strategic placement allows the antibiotic to interfere with the elongation of the polypeptide chain.
The binding of macrolides within the NPET leads to the inhibition of bacterial protein synthesis primarily by obstructing the passage of the growing polypeptide chain. youtube.comnih.gov This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome, a crucial step in the elongation cycle of protein synthesis. youtube.comyoutube.com By blocking this translocation, macrolides effectively halt the addition of new amino acids to the nascent peptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. nih.govnih.gov While the primary mechanism is often described as a translocation blockade, some evidence suggests that macrolides can also context-specifically inhibit peptide bond formation, depending on the specific amino acid sequences of the nascent peptide. nih.govpnas.org This multifaceted inhibition ultimately leads to a bacteriostatic effect, and in some cases, can be bactericidal at higher concentrations. youtube.com
Mechanisms of Acquired Bacterial Resistance to Macrolides
The clinical utility of macrolide antibiotics is increasingly challenged by the development of bacterial resistance. Bacteria have evolved several sophisticated mechanisms to counteract the inhibitory effects of these drugs. nih.gov
One of the most prevalent mechanisms of macrolide resistance is the modification of the ribosomal target site through methylation. nih.govasm.org This process is mediated by a family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases, which are encoded by erm genes. nih.govyoutube.comasm.org These enzymes utilize S-adenosyl-L-methionine as a methyl donor to catalyze the mono- or dimethylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA of the 50S ribosomal subunit. nih.govnih.gov
The addition of a methyl group to this critical adenine residue sterically hinders the binding of macrolide antibiotics to the ribosome. nih.gov This modification reduces the affinity of the drug for its target, rendering the ribosome, and consequently the bacterium, resistant to the antibiotic's effects. youtube.comnih.gov The erm genes are often found on mobile genetic elements such as plasmids and transposons, which facilitates their horizontal transfer between bacteria, contributing to the rapid spread of resistance. youtube.comyoutube.com There are numerous classes of erm genes, including erm(A), erm(B), erm(C), and erm(Y), each contributing to macrolide resistance in various bacterial species. asm.orgresearchgate.netresearchgate.net This type of resistance often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance. nih.govyoutube.com
Table 1: Examples of erm Genes and Associated Bacterial Species
| Gene | Bacterial Species |
|---|---|
| erm(A) | Staphylococcus aureus |
| erm(B) | Streptococcus pneumoniae |
| erm(C) | Staphylococcus aureus |
| erm(Y) | Staphylococcus aureus |
| erm(34) | Bacillus clausii |
Another significant mechanism of macrolide resistance involves the active removal of the antibiotic from the bacterial cell via efflux pumps. youtube.comnih.gov The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode for these efflux pumps. nih.govnih.govfrontiersin.org The MefA protein, originally identified in Streptococcus pyogenes, and its homolog MefE in Streptococcus pneumoniae, are members of the major facilitator superfamily (MFS) of transporters. nih.govuniprot.org
These pumps function as proton-motive force-dependent transporters that specifically recognize and expel 14- and 15-membered macrolides from the bacterial cytoplasm. nih.govuniprot.org By actively pumping the drug out of the cell, the intracellular concentration of the macrolide is kept below the level required to effectively inhibit protein synthesis. youtube.com This mechanism typically confers a lower level of resistance compared to ribosomal methylation and is specific to macrolides, not conferring resistance to lincosamides or streptogramin B (M phenotype). youtube.comnih.govfrontiersin.org The mef genes are often located on mobile genetic elements, such as the macrolide efflux genetic assembly (mega) element, which also contributes to their dissemination among bacterial populations. nih.govmcmaster.ca In some cases, the mef gene is found in an operon with another gene, mel (a homolog of msrA), which encodes a putative ATP-binding cassette (ABC) transporter homolog, and both genes are required for high-level macrolide resistance. nih.gov
Table 2: Key Efflux Pump Genes in Macrolide Resistance
| Gene | Efflux Pump Family | Conferring Resistance To |
|---|---|---|
| mef(A) | Major Facilitator Superfamily (MFS) | 14- and 15-membered macrolides |
| mef(E) | Major Facilitator Superfamily (MFS) | 14- and 15-membered macrolides |
| msr(A) | ATP-Binding Cassette (ABC) Transporter | Macrolides |
In addition to enzymatic modification of the ribosome, mutations in the genes encoding the ribosomal components themselves can lead to macrolide resistance. nih.govnih.gov These mutations can occur in the 23S rRNA gene or in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the nascent peptide exit tunnel. nih.govnih.govasm.org
Mutations in the 23S rRNA gene, particularly at positions A2058 and A2059 (E. coli numbering), can prevent or reduce the binding of macrolide antibiotics, similar to the effect of Erm-mediated methylation. nih.govnih.govasm.org For instance, substitutions at these positions have been identified in macrolide-resistant strains of Mycoplasma genitalium and Streptococcus pneumoniae. nih.govasm.org
Mutations in the ribosomal proteins L4 and L22 can also confer macrolide resistance. nih.govasm.org These proteins have extended loops that form a constriction within the exit tunnel adjacent to the macrolide binding site. nih.gov Alterations in the amino acid sequence of these proteins, particularly in highly conserved regions, can affect the conformation of the tunnel and thereby interfere with macrolide binding. nih.govasm.org For example, mutations in the rplD and rplV genes, which encode the L4 and L22 proteins respectively, have been found in macrolide-resistant strains of Legionella pneumophila and Streptococcus pneumoniae. asm.orgasm.orgasm.org These mutations can arise spontaneously and be selected for under antibiotic pressure. nih.gov
Table 3: Common Ribosomal Target Site Mutations Conferring Macrolide Resistance
| Target | Gene | Example Mutation(s) | Associated Organism(s) |
|---|---|---|---|
| 23S rRNA | rrl | A2058G, A2059G, C2611A/G | Streptococcus pneumoniae, Mycoplasma genitalium |
| Ribosomal Protein L4 | rplD | Amino acid changes in conserved regions | Streptococcus pneumoniae, Legionella pneumophila |
| Ribosomal Protein L22 | rplV | Amino acid changes in conserved regions | Mycoplasma genitalium, Legionella pneumophila |
Development of Erythromycin (B1671065) A Imino Ether Derivatives to Circumvent Resistance
The escalating prevalence of macrolide resistance among key bacterial pathogens has significantly compromised the clinical efficacy of erythromycin and its earlier derivatives. researchgate.net This has necessitated the exploration of novel chemical modifications to the erythromycin scaffold to generate compounds capable of evading or overcoming these resistance mechanisms. A pivotal intermediate in this endeavor is Erythromycin A 6,9-imino ether, a bicyclic derivative formed through the Beckmann rearrangement of erythromycin A 9(E)-oxime. sioc-journal.cnresearchgate.netmdpi.com This structural modification serves as a versatile platform for the synthesis of new macrolide antibiotics, most notably the azalides, such as azithromycin (B1666446). mdpi.comgoogle.com The insertion of a nitrogen atom into the macrocyclic ring to form a 15-membered azalide was a significant breakthrough, leading to compounds with improved stability and an altered antibacterial spectrum, including enhanced activity against some Gram-negative bacteria. mdpi.com
Researchers have focused on creating derivatives of the erythromycin A 6,9-imino ether to specifically combat established resistance mechanisms, such as target site modification (mediated by erm genes) and efflux pumps (mediated by mef or msr genes). nih.govresearchgate.net One successful strategy has involved the synthesis of novel 4′′-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether. researchgate.net These derivatives have demonstrated remarkably improved in vitro activity against macrolide-resistant phenotypes of clinically important respiratory pathogens like Streptococcus pneumoniae. researchgate.net
Detailed research findings have highlighted the potential of these imino ether derivatives to restore potent antibacterial activity. For instance, certain 4′′-O-carbamoyl azithromycin analogs, derived from the imino ether intermediate, have shown potent activity against susceptible Staphylococcus aureus, S. pneumoniae, and Streptococcus pyogenes. researchgate.net More importantly, many of these compounds exhibited significantly enhanced potency against resistant S. pneumoniae strains. Specific derivatives demonstrated activity that was hundreds of folds better than that of erythromycin and azithromycin against strains expressing the Mef(A) efflux pump or the Erm(B) methylase, which confers MLSB (macrolide-lincosamide-streptogramin B) resistance. researchgate.net These findings underscore the strategic value of modifying the erythromycin A 6,9-imino ether core to develop next-generation macrolides that can effectively circumvent prevalent resistance pathways.
Research Findings: Antibacterial Activity of Erythromycin A Imino Ether Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected novel derivatives against susceptible and resistant bacterial strains.
| Compound | Bacterial Strain | Resistance Phenotype | MIC (mg/L) | Fold Improvement vs. Erythromycin | Fold Improvement vs. Azithromycin | Reference |
| Compound 24 | Staphylococcus aureus | Susceptible | 0.5 | - | - | researchgate.net |
| Streptococcus pneumoniae | Susceptible | 0.06 | - | - | researchgate.net | |
| Streptococcus pyogenes | Susceptible | 0.25 | - | - | researchgate.net | |
| Compound 7 | Streptococcus pneumoniae | mefA gene (efflux) | 0.015 | 512 | 256 | researchgate.net |
| Compound 28 | Streptococcus pneumoniae | ermB gene (methylation) | 0.5 | 256 | 256 | researchgate.net |
| Compound 29 | Streptococcus pneumoniae | ermB gene (methylation) | 0.25 | 512 | 512 | researchgate.net |
| Compound 30 | Streptococcus pneumoniae | ermB gene (methylation) | 0.5 | 256 | 256 | researchgate.net |
Compound Index
Biosynthetic Considerations and Metabolic Engineering of Erythromycin a
Natural Biosynthetic Pathway of Erythromycin (B1671065) A Precursorsontosight.aimdpi.com
The biosynthesis of erythromycin A is a complex process carried out by the soil bacterium Saccharopolyspora erythraea. ontosight.aimdpi.com The pathway can be divided into the synthesis of the polyketide core, followed by a series of modifications. ontosight.ai
The core of erythromycin A, a 14-membered macrocyclic lactone called 6-deoxyerythronolide B (6-dEB), is assembled by a large, modular enzyme complex known as a Type I polyketide synthase (PKS). nih.govresearchgate.net This PKS, called 6-deoxyerythronolide B synthase (DEBS), is encoded by the eryA genes. researchgate.net
The DEBS enzyme is organized into a loading module and six extension modules. researchgate.net Each module is responsible for adding a specific two-carbon unit to the growing polyketide chain. nih.gov The loading module initiates the process with a propionyl-CoA starter unit. Each of the six extension modules then adds a methylmalonyl-CoA extender unit. nih.gov
The domains within each PKS module guide the chain elongation and processing. Key domains include:
Acyltransferase (AT): Selects the correct extender unit (methylmalonyl-CoA). nih.gov
Acyl Carrier Protein (ACP): Holds the growing polyketide chain. nih.gov
Ketosynthase (KS): Catalyzes the condensation reaction, extending the chain. nih.gov
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains modify the β-keto group of the newly added unit, controlling the final structure of the macrolide. researchgate.net
The linear polyketide chain is cyclized and released from the PKS by a thioesterase (TE) domain, forming the 6-dEB macrocycle. researchgate.net
Table 1: Modules and Domains of the Erythromycin PKS (DEBS)
| PKS Protein | Module | Extender Unit | Key Modifying Domains | Function |
| DEBS1 | Loading | Propionyl-CoA | - | Initiates polyketide synthesis |
| Module 1 | Methylmalonyl-CoA | KR | Adds first extender unit and reduces keto group | |
| Module 2 | Methylmalonyl-CoA | KR | Adds second extender unit and reduces keto group | |
| DEBS2 | Module 3 | Methylmalonyl-CoA | KR | Adds third extender unit and reduces keto group |
| Module 4 | Methylmalonyl-CoA | KR, DH | Adds fourth extender unit, reduces, and dehydrates | |
| DEBS3 | Module 5 | Methylmalonyl-CoA | KR | Adds fifth extender unit and reduces keto group |
| Module 6 | Methylmalonyl-CoA | KR | Adds sixth extender unit and reduces keto group | |
| Thioesterase (TE) | - | - | Cyclizes and releases the polyketide chain as 6-dEB |
This table is a simplified representation of the DEBS assembly line.
After the formation of 6-dEB, a series of post-PKS modifications occur to produce the final, biologically active erythromycin A. mdpi.com These reactions are catalyzed by a set of "tailoring" enzymes encoded by genes in the erythromycin biosynthetic cluster. researchgate.net
The key tailoring steps include:
Hydroxylation: The enzyme EryF, a cytochrome P450 hydroxylase, adds a hydroxyl group at the C-6 position of 6-dEB to form erythronolide B. researchgate.netresearchgate.net
Glycosylation: Two different sugar molecules are attached to the erythronolide B core.
The enzyme EryCIII attaches the deoxysugar mycarose (B1676882) to the C-3 hydroxyl group. researchgate.net
The enzyme EryBV attaches the deoxysugar desosamine (B1220255) to the C-5 hydroxyl group, forming erythromycin D. researchgate.net
Hydroxylation: The enzyme EryK, another cytochrome P450 hydroxylase, adds a hydroxyl group at the C-12 position of erythromycin D to yield erythromycin C. researchgate.net
Methylation: Finally, the enzyme EryG, a methyltransferase, adds a methyl group to the mycarose sugar, converting erythromycin C into erythromycin A. researchgate.net
Heterologous Production and Pathway Engineering of Erythromycin and its Derivativesnih.govfrontiersin.org
The complexity of the erythromycin biosynthetic pathway makes its production in other organisms, known as heterologous production, a significant challenge. However, it offers opportunities for pathway engineering to create novel derivatives. nih.gov
Scientists have successfully transferred the entire 55-kb erythromycin gene cluster from Saccharopolyspora erythraea into more easily manipulated bacteria like Escherichia coli. nih.gov This allows for the application of advanced genetic tools to modify the biosynthetic pathway. nih.gov
Genetic manipulation strategies include:
Domain Swapping: Replacing a domain in one PKS module with a domain from another PKS can alter the structure of the polyketide backbone. For example, replacing a methylmalonate-specific AT domain with an ethylmalonate-specific one can lead to the incorporation of an ethyl group instead of a methyl group. pnas.org
Gene Deletion: Inactivating genes responsible for specific tailoring reactions can lead to the accumulation of biosynthetic intermediates. pnas.org
Combinatorial Biosynthesis: Combining genes from different biosynthetic pathways can generate novel "unnatural" natural products. nih.gov
To improve the production of erythromycin and its derivatives in heterologous hosts, the host organism's metabolism is often engineered. nih.gov This can involve several strategies:
Increasing Precursor Supply: The availability of the starter unit (propionyl-CoA) and extender units (methylmalonyl-CoA) is often a limiting factor. Engineering the host to overproduce these precursors can significantly increase yields. nih.govacs.org
Improving Host Tolerance: High concentrations of antibiotics can be toxic to the host organism. Engineering strains with increased resistance can improve productivity.
Optimizing Fermentation Conditions: Adjusting factors like temperature, pH, and nutrient supply can enhance the production of erythromycin. nih.govresearchgate.net For example, using bagasse as an alternative carbon source has been shown to increase erythromycin yield. nih.gov
Table 2: Examples of Strain Engineering for Improved Erythromycin Production
| Engineering Strategy | Target | Organism | Outcome | Reference |
| Overexpression of propionyl-CoA synthetase | Precursor Supply | Saccharopolyspora erythraea | 33% increase in erythromycin yield | nih.gov |
| UV-mutagenesis | Global cellular regulation | Saccharopolyspora erythraea | 40% increase in erythromycin yield | nih.gov |
| Redesign of expression plasmids | Reduce metabolic burden | Escherichia coli | 5-fold increase in erythromycin A production | nih.gov |
Chemo-Enzymatic Synthesis Approaches (Hypothetical integration related to biosynthesis and chemical synthesis)
Chemo-enzymatic synthesis combines the strengths of biological catalysis (enzymes) and chemical synthesis to create complex molecules. While Erythromycin A 6,9-imino ether is currently produced via a purely chemical route (the Beckmann rearrangement of erythromycin A oxime), chemo-enzymatic strategies could offer new avenues for creating this and other derivatives. nih.gov
A hypothetical chemo-enzymatic approach to novel erythromycin derivatives could involve:
Biosynthesis of a Precursor: Use a genetically engineered strain of S. erythraea or E. coli to produce a specific erythromycin analog. For instance, by inactivating the eryK gene, the strain would accumulate erythromycin D.
Enzymatic or Chemical Modification: The biosynthesized precursor would then be isolated and subjected to further enzymatic or chemical reactions. For example, an isolated enzyme could be used to add a novel sugar moiety, or a chemical reaction could be used to modify a specific functional group on the macrolide ring. acs.org
Final Chemical Synthesis: The resulting intermediate could then undergo further chemical steps, such as the reactions required to form an imino ether linkage.
This integrated approach allows for the creation of a wide diversity of molecules that would be difficult to produce by either biosynthesis or chemical synthesis alone. frontiersin.org
Preclinical Evaluation of Derived Analogs from Erythromycin a Imino Ether
In Vitro Antimicrobial Spectrum and Potency
The initial step in evaluating new antibiotic candidates involves determining their spectrum of activity and potency in vitro. This is typically achieved by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Activity Against Gram-Positive Bacterial Strains
Erythromycin (B1671065) and its derivatives have historically demonstrated strong activity against Gram-positive bacteria. nih.gov Research into analogs derived from Erythromycin A imino ether continues this trend, with many of these compounds showing potent inhibitory effects against key Gram-positive pathogens. These include strains of Staphylococcus aureus, various streptococcal species, and enterococci. mdpi.com The modifications to the parent molecule often aim to increase binding affinity to the bacterial ribosome, the target of macrolide antibiotics. scirp.org
Table 1: In Vitro Activity of Erythromycin A Imino Ether Analogs Against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (mg/L) |
|---|---|
| Staphylococcus aureus | 0.12 - 2 |
| Enterococcus faecalis | 0.25 - 0.5 |
It is important to note that specific MIC values can vary between different analogs and the specific bacterial isolates tested.
Activity Against Gram-Negative Bacterial Strains
Historically, the effectiveness of erythromycin against Gram-negative bacteria has been limited due to the outer membrane of these bacteria acting as a permeability barrier. nih.gov However, certain derivatives of Erythromycin A imino ether have been specifically engineered to overcome this challenge. For instance, some analogs have shown improved activity against species like Haemophilus influenzae, Moraxella catarrhalis, and even some Enterobacteriaceae. mdpi.com Azithromycin (B1666446), a well-known azalide derived from erythromycin, exhibits greater potency against Haemophilus influenzae and Neisseria gonorrhoeae compared to erythromycin. mdpi.comnih.gov
Table 2: In Vitro Activity of an Erythromycin A Imino Ether Analog (Azithromycin) Against Gram-Negative Bacteria
| Bacterial Strain | Comparative Potency to Erythromycin |
|---|---|
| Haemophilus influenzae | Up to four times more potent |
| Neisseria gonorrhoeae | Up to four times more potent |
| Branhamella catarrhalis | Two-fold more potent |
| Campylobacter sp. | Two-fold more potent |
Efficacy Against Macrolide-Resistant Bacterial Phenotypes
A primary driver for the development of new macrolide derivatives is the increasing prevalence of resistance to older drugs in this class. nih.gov Resistance can arise through several mechanisms, most notably through modification of the ribosomal target site and active efflux of the drug from the bacterial cell. nih.gov Analogs of Erythromycin A imino ether have been designed to be less susceptible to these resistance mechanisms. For example, some newer derivatives show activity against strains that are resistant to erythromycin due to efflux pumps or ribosomal modifications. mdpi.com This indicates that the structural changes in these analogs can effectively evade or overcome common resistance strategies employed by bacteria.
Comparative In Vitro Studies with Parent Macrolides and Other Antibiotics
To understand the potential clinical utility of new Erythromycin A imino ether analogs, their in vitro performance is often compared with that of the parent compound, erythromycin, as well as other established antibiotics. These comparative studies provide a benchmark for assessing improvements in potency and spectrum of activity.
For instance, clarithromycin, a 6-O-methyl derivative of erythromycin A, generally exhibits similar or slightly better activity against many Gram-positive organisms compared to erythromycin. mdpi.comnih.gov Azithromycin, an azalide derivative, while slightly less active than erythromycin against some Gram-positive species, demonstrates significantly enhanced activity against many Gram-negative bacteria. nih.gov
When compared to other classes of antibiotics, the performance of these analogs varies depending on the bacterial species. For example, against oral streptococci, macrolides and clindamycin (B1669177) show comparable activity. nih.gov Novel derivatives are continuously being evaluated against a wide range of clinically relevant pathogens to identify those with the most promising and differentiated antibacterial profiles. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Azithromycin |
| Clarithromycin |
| Clindamycin |
| Erythromycin |
| Erythromycin A |
| Erythromycin A 6,10-Imino Ether |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
